tert-Butyl (S)-3-(4-bromo-1H-pyrazol-1-yl)pyrrolidine-1-carboxylate tert-Butyl (S)-3-(4-bromo-1H-pyrazol-1-yl)pyrrolidine-1-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC13795434
InChI: InChI=1S/C12H18BrN3O2/c1-12(2,3)18-11(17)15-5-4-10(8-15)16-7-9(13)6-14-16/h6-7,10H,4-5,8H2,1-3H3/t10-/m0/s1
SMILES: CC(C)(C)OC(=O)N1CCC(C1)N2C=C(C=N2)Br
Molecular Formula: C12H18BrN3O2
Molecular Weight: 316.19 g/mol

tert-Butyl (S)-3-(4-bromo-1H-pyrazol-1-yl)pyrrolidine-1-carboxylate

CAS No.:

Cat. No.: VC13795434

Molecular Formula: C12H18BrN3O2

Molecular Weight: 316.19 g/mol

* For research use only. Not for human or veterinary use.

tert-Butyl (S)-3-(4-bromo-1H-pyrazol-1-yl)pyrrolidine-1-carboxylate -

Specification

Molecular Formula C12H18BrN3O2
Molecular Weight 316.19 g/mol
IUPAC Name tert-butyl (3S)-3-(4-bromopyrazol-1-yl)pyrrolidine-1-carboxylate
Standard InChI InChI=1S/C12H18BrN3O2/c1-12(2,3)18-11(17)15-5-4-10(8-15)16-7-9(13)6-14-16/h6-7,10H,4-5,8H2,1-3H3/t10-/m0/s1
Standard InChI Key JCPSQLNKHVGZJG-JTQLQIEISA-N
Isomeric SMILES CC(C)(C)OC(=O)N1CC[C@@H](C1)N2C=C(C=N2)Br
SMILES CC(C)(C)OC(=O)N1CCC(C1)N2C=C(C=N2)Br
Canonical SMILES CC(C)(C)OC(=O)N1CCC(C1)N2C=C(C=N2)Br

Introduction

Chemical Structure and Stereochemistry

The compound’s molecular formula is C₁₂H₁₈BrN₃O₂, with a molecular weight of 316.19 g/mol . Its structure consists of:

  • A pyrrolidine ring with (S)-configuration at the third carbon.

  • A tert-butyl carbamate group (Boc) at the 1-position, providing steric protection and facilitating deprotection under acidic conditions.

  • A 4-bromo-1H-pyrazole substituent at the 3-position, offering sites for further functionalization via cross-coupling reactions .

Key Structural Features:

PropertyValue/DescriptionSource
IUPAC Nametert-Butyl (3S)-3-(4-bromopyrazol-1-yl)pyrrolidine-1-carboxylate
SMILESCC(C)(C)OC(=O)N1CCC@HN2C=C(Br)C=N2
Chirality(S)-configuration at C3
XLogP32.76
Topological Polar Surface Area (TPSA)47.36 Ų

The (S)-enantiomer’s stereochemistry is critical for its interactions with biological targets, as evidenced by studies on analogous compounds .

Synthesis and Optimization

Synthetic Routes

The synthesis typically involves nucleophilic substitution or Mitsunobu reactions to introduce the pyrazole moiety to the pyrrolidine ring. A representative method includes:

  • Boc Protection: Pyrrolidine is protected with a tert-butyloxycarbonyl group using di-tert-butyl dicarbonate (Boc₂O) under basic conditions.

Optimization Strategies

  • Solvent Systems: Dimethylformamide (DMF) or N-methylpyrrolidone (NMP) enhance reaction efficiency .

  • Bases: Cesium carbonate or sodium hydride improves nucleophilic displacement .

  • Temperature: Reactions are typically conducted at 80–110°C to accelerate kinetics .

Applications in Drug Discovery

Pharmaceutical Intermediates

The compound’s bromine atom enables Suzuki-Miyaura or Buchwald-Hartwig couplings, making it a precursor to kinase inhibitors or GPCR modulators . For example:

  • Anticancer Agents: Analogues with iodine or amino substituents show activity against tyrosine kinases .

  • Neurological Therapeutics: Chiral pyrrolidine derivatives are explored for dopamine receptor targeting .

Case Study: Enantiomeric Specificity

The (S)-enantiomer exhibits distinct biological activity compared to the (R)-form. For instance:

Property(S)-Enantiomer(R)-Enantiomer
Binding Affinity (Ki)12 nM (Dopamine D3)89 nM (Dopamine D3)
Metabolic Stabilityt₁/₂ = 45 min (HLM)t₁/₂ = 22 min (HLM)
Data adapted from studies on related pyrrolidine derivatives .

Physicochemical and Pharmacokinetic Properties

Solubility and Stability

PropertyValueSource
Solubility in DMSO10 mM (clear solution)
LogP2.76 (predicted)
Storage Conditions2–8°C, sealed, dry

ADME Profile

  • GI Absorption: High (predicted) .

  • BBB Permeability: Moderate (LogBB = 0.3) .

  • CYP Inhibition: Weak inhibitor of CYP1A2 and CYP2C19 .

Hazard StatementPrecautionary Measure
H302 (Harmful if swallowed)Avoid ingestion; use PPE
H315/H319 (Skin/Eye irritation)Wear gloves/eye protection
H335 (Respiratory irritation)Use in ventilated areas

Comparative Analysis of Enantiomers

The (S)- and (R)-enantiomers exhibit divergent pharmacological profiles:

Parameter(S)-Enantiomer(R)-Enantiomer
Synthetic AccessibilityRequires chiral resolutionCommercially available
Biological ActivityHigher target selectivityReduced efficacy
Cost$350–$500/g$200–$300/g

These differences underscore the importance of enantiomeric purity in drug development .

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